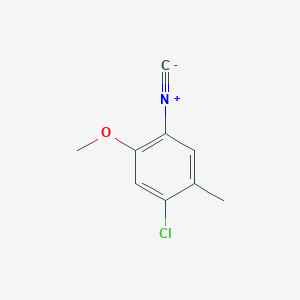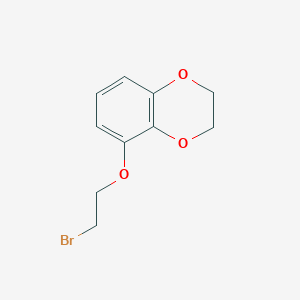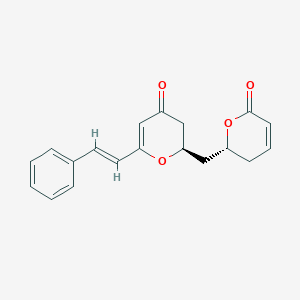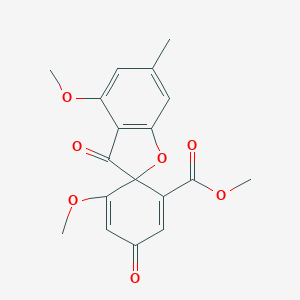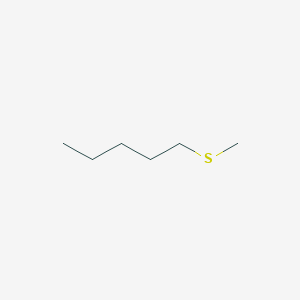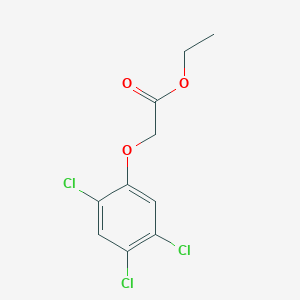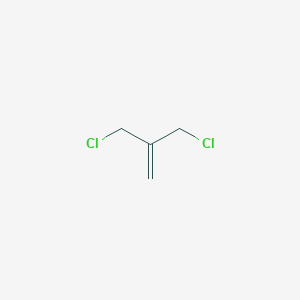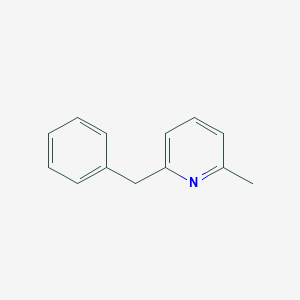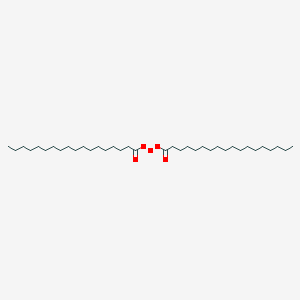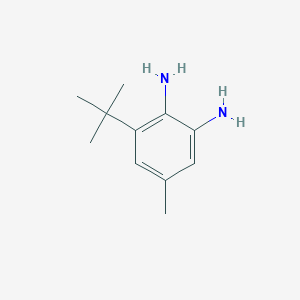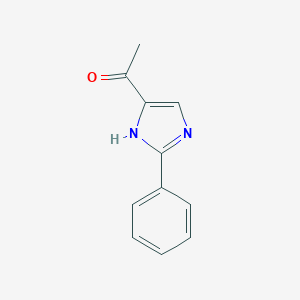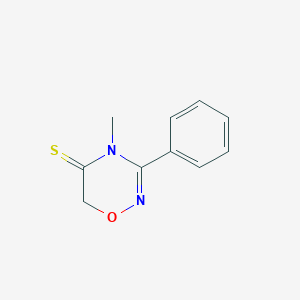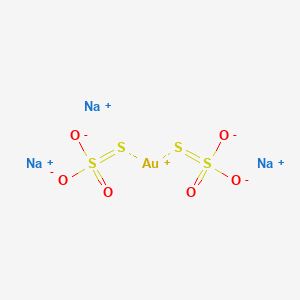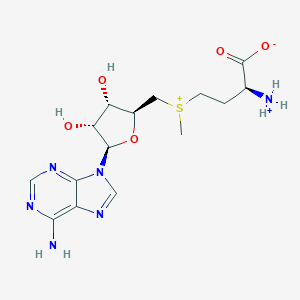
S-adenosyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Adenosyl-L-methionine, commonly known as this compound, is a naturally occurring compound that plays a crucial role in various biological processes. It is a key methyl donor in transmethylation reactions, which are essential for the methylation of DNA, RNA, proteins, and other molecules. This compound is synthesized from L-methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
S-adenosyl-L-methionine is synthesized from L-methionine and ATP through the action of methionine adenosyltransferase. The reaction involves the transfer of the adenosyl group from ATP to the sulfur atom of L-methionine, forming this compound . The reaction can be represented as follows:
ATP+L-methionine→this compound+diphosphate+phosphate
Industrial Production Methods
In industrial settings, this compound is produced using microbial fermentation processes. Specific strains of bacteria or yeast that express high levels of methionine adenosyltransferase are cultured in bioreactors. The fermentation broth is then processed to extract and purify this compound .
Analyse Des Réactions Chimiques
Types of Reactions
S-adenosyl-L-methionine undergoes various types of chemical reactions, including:
Methylation: this compound serves as a methyl donor in methylation reactions catalyzed by methyltransferases.
Transsulfuration: This compound can be converted to S-adenosyl-L-homocysteine, which is then further metabolized to homocysteine and cysteine.
Aminopropylation: This compound is involved in the synthesis of polyamines through the transfer of aminopropyl groups.
Common Reagents and Conditions
Common reagents used in this compound reactions include methyltransferases, ATP, and L-methionine. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products Formed
The major products formed from this compound reactions include methylated substrates, S-adenosyl-L-homocysteine, homocysteine, and polyamines .
Applications De Recherche Scientifique
Mécanisme D'action
S-adenosyl-L-methionine exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a methyl group to various substrates, including DNA, RNA, proteins, and small molecules, thereby modifying their structure and function . The molecular targets of this compound include methyltransferases, which catalyze the transfer of the methyl group from this compound to the substrate . This process is crucial for regulating gene expression, protein function, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
S-adenosyl-L-methionine is unique in its ability to serve as a universal methyl donor in biological systems. Similar compounds include:
S-adenosyl-L-homocysteine (AdoHcy): A byproduct of this compound-dependent methylation reactions, which can be further metabolized to homocysteine and cysteine.
L-methionine: The precursor of this compound, which is converted to this compound by methionine adenosyltransferase.
Adenosine triphosphate (ATP): A key molecule in the synthesis of this compound from L-methionine.
This compound’s uniqueness lies in its role as a methyl donor in a wide variety of biological processes, making it indispensable for cellular function and regulation .
Propriétés
Numéro CAS |
139517-02-5 |
|---|---|
Formule moléculaire |
C15H23N6O5S+ |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1 |
Clé InChI |
MEFKEPWMEQBLKI-AIRLBKTGSA-O |
SMILES |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES isomérique |
C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Point d'ébullition |
78°C |
Key on ui other cas no. |
29908-03-0 485-80-3 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Synonymes |
Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


